molecular formula C25H26F2N6O2 B11438175 7-[(4-Fluorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

7-[(4-Fluorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B11438175
M. Wt: 480.5 g/mol
InChI Key: WXGGHMHIVNEXCO-UHFFFAOYSA-N
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Description

7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the fluorophenyl groups: This step often involves nucleophilic aromatic substitution reactions where fluorinated benzene derivatives are introduced.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is attached to the purine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings or the purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA/RNA interactions.

    Medicine: It may have potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: Its unique chemical properties could make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating them. The molecular targets could include purine-binding proteins or enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

Uniqueness

What sets 7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its specific substitution pattern, which could confer unique binding properties and biological activities not seen in other purine derivatives.

Properties

Molecular Formula

C25H26F2N6O2

Molecular Weight

480.5 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H26F2N6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-17-7-9-18(26)10-8-17)21(28-23)16-31-11-13-32(14-12-31)20-6-4-3-5-19(20)27/h3-10H,11-16H2,1-2H3

InChI Key

WXGGHMHIVNEXCO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=CC=C(C=C5)F

Origin of Product

United States

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